(S)-1-Phenyl-2-((triisopropylsilyl)oxy)ethanol
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Overview
Description
(S)-1-Phenyl-2-((triisopropylsilyl)oxy)ethanol: is a chemical compound characterized by a phenyl group attached to a carbon chain that includes a hydroxyl group and a triisopropylsilyl ether group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenyl-2-ethanol and triisopropylsilyl chloride.
Reaction Conditions: The reaction involves the protection of the hydroxyl group using triisopropylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature.
Purification: The product is purified using techniques such as column chromatography.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
(S)-1-Phenyl-2-((triisopropylsilyl)oxy)ethanol: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane; conditions include mild heating.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous conditions.
Substitution: Reagents like fluoride ions or other nucleophiles; conditions include polar aprotic solvents.
Major Products Formed:
Oxidation: Phenyl-2-oxoethanol or phenyl-2-formaldehyde.
Reduction: Phenyl-2-ethanol or phenyl-2-alkane.
Substitution: Various functionalized phenyl compounds.
Scientific Research Applications
(S)-1-Phenyl-2-((triisopropylsilyl)oxy)ethanol: has several applications in scientific research:
Organic Synthesis: It serves as a protecting group for alcohols, allowing selective reactions on other functional groups.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It is utilized in the development of new drugs, particularly in the synthesis of complex molecules.
Mechanism of Action
The compound exerts its effects through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the triisopropylsilyl group provides steric hindrance, influencing the reactivity and stability of the molecule. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in pharmaceuticals.
Comparison with Similar Compounds
(S)-1-Phenyl-2-((triisopropylsilyl)oxy)ethanol: is compared with other similar compounds, such as (R)-1-Phenyl-2-((triisopropylsilyl)oxy)ethanol , 1-Phenyl-2-((trimethylsilyl)oxy)ethanol , and 1-Phenyl-2-((tert-butyldimethylsilyl)oxy)ethanol . The uniqueness of this compound lies in its specific stereochemistry and the bulky triisopropylsilyl group, which provides distinct reactivity and stability profiles compared to its analogs.
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Properties
IUPAC Name |
(1S)-1-phenyl-2-tri(propan-2-yl)silyloxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17(18)16-10-8-7-9-11-16/h7-11,13-15,17-18H,12H2,1-6H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDWTSORPLPYNI-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@H](C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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